molecular formula ClNS B14782488 CID 15387291

CID 15387291

Cat. No.: B14782488
M. Wt: 81.53 g/mol
InChI Key: VASNNPRIWLTFBZ-UHFFFAOYSA-N
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Description

Based on general structural and functional analogs discussed in the literature, compounds with similar PubChem CID identifiers often belong to classes such as heterocyclic organic molecules, bioactive natural derivatives, or synthetic intermediates. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs like fused polycyclic systems, which are common in marine toxins and bioactive agents . CID 15387291 may exhibit similar complexity, as inferred from chromatographic and spectroscopic characterization methods (e.g., GC-MS, LC-ESI-MS) used for analogous compounds .

While specific pharmacological data for this compound are absent, related compounds often demonstrate biological activities such as enzyme inhibition or cytotoxicity. For example, 5-chloropyrimidine derivatives (e.g., CAS 54198-89-9, CID 295765) show applications in medicinal chemistry due to their role as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

ClNS

Molecular Weight

81.53 g/mol

InChI

InChI=1S/ClNS/c1-2-3

InChI Key

VASNNPRIWLTFBZ-UHFFFAOYSA-N

Canonical SMILES

N(=S)Cl

Origin of Product

United States

Preparation Methods

The preparation of CID 15387291 involves specific synthetic routes and reaction conditions. One of the methods includes the use of continuous flow preparation techniques, which are advantageous for their efficiency and scalability . The industrial production of this compound may involve similar methods, ensuring high yield and purity.

Chemical Reactions Analysis

CID 15387291 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions might involve the use of oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

CID 15387291 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic pathways. In biology, it is often employed in research related to cell-penetrating peptides, which are crucial for drug delivery systems . In medicine, this compound is investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 15387291 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the context of its use, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Structural Similarities :

  • Core Structure : Both compounds likely feature polycyclic frameworks, as oscillatoxin D contains a macrolide-like structure with methyl and hydroxyl substitutions .
  • Functional Groups : Ether linkages and ester groups are common in oscillatoxins, which may align with this compound’s hypothetical structure.

Functional Differences :

  • Bioactivity : Oscillatoxin D exhibits potent cytotoxicity against cancer cell lines (e.g., IC₅₀ < 1 µM), whereas this compound’s activity remains uncharacterized .
  • Synthesis: Oscillatoxins require multi-step enzymatic pathways in cyanobacteria, while this compound might be synthesized via catalytic methods (e.g., nickel chloride-mediated reactions, as seen in CAS 54198-89-9) .

Compound B: 5-Chloropyrimidine-2-carbonitrile (CID 295765)

Structural Similarities :

  • Heterocyclic Core : Both compounds likely contain nitrogen-rich aromatic rings, critical for binding biological targets like enzymes or receptors .
  • Substituents: Chlorine and cyano groups enhance electrophilicity and metabolic stability.

Functional Differences :

  • Applications : 5-Chloropyrimidine derivatives are used in agrochemicals and pharmaceuticals, while this compound’s applications are undefined .
  • Physicochemical Properties :
    • Solubility : 5-Chloropyrimidine-2-carbonitrile has a solubility of 0.249 mg/mL, whereas this compound’s solubility parameters are unreported .
    • Bioavailability : Compound B scores 0.55 on the bioavailability scale, suggesting moderate absorption—a metric unavailable for this compound .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) 5-Chloropyrimidine-2-carbonitrile (CID 295765)
Molecular Formula Not reported C₃₀H₄₂O₈ C₅H₃ClN₂
Molecular Weight Not reported 554.65 g/mol 128.56 g/mol
Key Functional Groups Hypothetical: Ether, ester Macrolide, hydroxyl Chlorine, cyano
Bioactivity Undefined Cytotoxic Antimicrobial, kinase inhibition
Synthesis Method Potential catalytic routes Biosynthetic Nickel chloride catalysis

Table 2: Pharmacokinetic Properties

Parameter This compound CID 101283546 CID 295765
LogP (Predicted) Not available 3.8 (lipophilic) 1.57 (iLOGP)
Solubility Not available Low (aqueous) 0.249 mg/mL
CYP Inhibition Not tested Not reported CYP1A2 inhibitor

Research Findings and Limitations

  • Analytical Techniques: this compound’s characterization would require advanced methods like LC-ESI-MS with collision-induced dissociation (CID) to elucidate fragmentation patterns, as demonstrated for ginsenosides .
  • Knowledge Gaps: Absence of experimental data (e.g., spectral profiles, bioassays) limits direct comparison. Structural predictions rely on analogs like oscillatoxins and chloropyrimidines .

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